molecular formula C15H30O B1597020 7-Pentadecanone CAS No. 6064-38-6

7-Pentadecanone

Cat. No.: B1597020
CAS No.: 6064-38-6
M. Wt: 226.4 g/mol
InChI Key: VUXXXYMMZBAUSE-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

The IR spectrum of this compound features a strong absorption band at ~1,700 cm⁻¹ , corresponding to the C=O stretching vibration. Additional peaks include:

  • C–H stretching (2,800–3,000 cm⁻¹) from alkyl groups.
  • C–C stretching (1,200–1,500 cm⁻¹) in the methylene backbone.

These bands confirm the presence of a ketone functional group and a saturated hydrocarbon chain.

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound is unavailable, analogous ketones suggest the following signals:

  • ¹H NMR : A singlet at δ 2.1–2.3 ppm for the carbonyl-proximal methylene groups.
  • ¹³C NMR : A carbonyl carbon peak at δ 210–220 ppm and methyl/methylene signals in the δ 20–35 ppm range.

Mass Spectrometry (MS)

The mass spectrum (MS) of this compound shows a molecular ion peak at m/z 226 (C₁₅H₃₀O⁺). Fragmentation patterns include:

  • Loss of alkyl groups (e.g., C₆H₁₃⁺ at m/z 85).
  • McLafferty rearrangement , producing ions at m/z 58 (C₃H₆⁺) and m/z 43 (C₂H₃O⁺).

Computational Modeling of Electronic Structure and Reactivity

Computational studies reveal key electronic properties:

  • LogP : 5.95 , indicating high hydrophobicity.
  • HOMO/LUMO Energies : The HOMO (highest occupied molecular orbital) is localized on the carbonyl oxygen, while the LUMO (lowest unoccupied molecular orbital) resides on the adjacent carbons, facilitating nucleophilic attack.

Reactivity predictions highlight the carbonyl group’s susceptibility to nucleophilic addition and reduction. For example, hydride agents (e.g., NaBH₄) reduce the ketone to 7-pentadecanol. Computational models also suggest that the molecule’s electron-deficient carbonyl carbon participates in conjugate additions and cyclization reactions.

Properties

IUPAC Name

pentadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-3-5-7-9-10-12-14-15(16)13-11-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXXXYMMZBAUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303478
Record name 7-Pentadecanone
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Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6064-38-6
Record name 7-Pentadecanone
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Record name 7-Pentadecanone
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Record name 7-PENTADECANONE
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Preparation Methods

Oxidation of 7-Pentadecanol

One classical synthetic route involves the oxidation of 7-pentadecanol to this compound. Oxidizing agents commonly used include chromium trioxide (CrO3) and potassium permanganate (KMnO4). The oxidation selectively converts the secondary alcohol group at the seventh carbon into a ketone functional group.

  • Reaction conditions: Typically carried out under controlled temperature to avoid over-oxidation.
  • Catalysts: Chromium-based reagents or permanganate salts.
  • Outcome: High selectivity for ketone formation with minimal side products.

Catalytic Dehydrogenation of 7-Pentadecanol

In industrial settings, this compound is often produced via catalytic dehydrogenation of 7-pentadecanol. This method uses metal catalysts such as palladium (Pd) or platinum (Pt) under controlled temperature and pressure.

  • Catalysts: Pd or Pt supported on inert carriers.
  • Conditions: Elevated temperature, sometimes under reduced pressure.
  • Advantages: High yield and scalability for industrial production.

Hydrogenation of 7-Pentadecenoic Acid

Another synthetic approach involves catalytic hydrogenation of 7-pentadecenoic acid, which reduces the double bond and converts the acid to the corresponding ketone.

Multi-Step Synthesis from Natural Oils (Example: Malania oleifera Chum Oil)

A novel and efficient method reported for related ketones such as cyclopentadecanone (a structural analog) involves ozonolysis and subsequent chemical transformations of natural oils rich in long-chain fatty acids.

  • Step 1: Ozonolysis of the oil in hexane and acetic acid at 0°C for 4 hours.
  • Step 2: Addition of hydrogen peroxide (H2O2) to oxidize ozonides.
  • Step 3: Reflux with methanol and sulfuric acid for esterification.
  • Step 4: Treatment with sodium in refluxing xylene under nitrogen atmosphere.
  • Step 5: Reduction with zinc powder and hydrochloric acid to yield the ketone.
  • Purification: Vacuum distillation and recrystallization to achieve high purity (~97.4%).

This method demonstrates the possibility of deriving this compound or its analogs from renewable natural resources through a controlled sequence of oxidation, reduction, and purification steps.

Step Reagents/Conditions Purpose Outcome/Notes
1 O3 in hexane/acetic acid at 0°C Cleavage of double bonds Formation of ozonides
2 H2O2 addition Oxidation of ozonides Formation of peroxides
3 Methanol, H2SO4 reflux Esterification Formation of methyl esters
4 Sodium in refluxing xylene, N2 Reduction and rearrangement Formation of acyloin intermediate
5 Zn powder, HCl at 110°C Final reduction to ketone This compound obtained

Other Synthetic Routes

Analysis of Preparation Methods

Method Advantages Disadvantages Industrial Feasibility
Oxidation of 7-pentadecanol Simple, direct Use of toxic oxidants (CrO3) Limited by reagent toxicity
Catalytic dehydrogenation High yield, scalable Requires precious metal catalysts Widely used industrially
Hydrogenation of 7-pentadecenoic acid Mild conditions, selective Requires hydrogen gas handling Moderate industrial use
Multi-step synthesis from oils Uses renewable resources, high purity Multi-step, time-consuming Potential for green chemistry
Nucleophilic substitution Versatile Multiple steps, lower yields Mostly research scale

Research Findings and Notes

  • The oxidation methods using chromium trioxide and potassium permanganate are classical but environmentally problematic due to heavy metal waste.
  • Catalytic dehydrogenation using Pd or Pt catalysts offers a cleaner alternative with better control and yield, favored in industrial applications.
  • The novel method utilizing Malania oleifera Chum oil demonstrates a sustainable approach to ketone synthesis, aligning with green chemistry principles.
  • Reduction steps using zinc and hydrochloric acid are effective for final conversion but require careful handling.
  • Purification by vacuum distillation and recrystallization ensures high purity suitable for research and industrial use.
  • The position of the carbonyl group at the seventh carbon imparts unique reactivity, making this compound a valuable intermediate for further chemical transformations.

Chemical Reactions Analysis

Types of Reactions: 7-Pentadecanone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce carboxylic acids.

    Reduction: It can be reduced to form 7-pentadecanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation: 7-Pentadecanoic acid.

    Reduction: 7-Pentadecanol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

7-Pentadecanone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Pentadecanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with biological molecules, influencing their structure and function. It can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares 7-Pentadecanone with Pentadecanal (an aldehyde), 4-Tetradecanone (shorter-chain ketone), and Methyl Pentadecanoate (ester), focusing on structural, physicochemical, and safety-related differences.

Structural and Physicochemical Comparisons
Property This compound Pentadecanal 4-Tetradecanone Methyl Pentadecanoate
CAS No. 6064-38-6 2765-11-9 26496-20-8 Varies (e.g., 7132-64-1)
Molecular Formula C₁₅H₃₀O C₁₅H₃₀O C₁₄H₂₈O C₁₆H₃₂O₂
Molecular Weight 226.40 g/mol 226.40 g/mol 212.37 g/mol 256.43 g/mol
Boiling Point 596.47 K (calc.) Not reported Not reported ~573 K (est.)
LogP 5.277 ~4.8 (estimated) ~4.5 (estimated) ~6.0 (estimated)
Vapor Pressure -5.38 (log₁₀P) Not reported Not reported Lower (ester vs. ketone)

Key Observations :

  • Chain Length and Functional Group: this compound and Pentadecanal share identical carbon chains but differ in functional groups (ketone vs. aldehyde). Aldehydes like Pentadecanal are generally more reactive due to the electrophilic aldehyde group, whereas ketones exhibit greater stability .
  • Lipophilicity: Methyl Pentadecanoate (ester) has a higher LogP (~6.0) than this compound (~5.3), attributed to the ester group’s polarity and hydrogen-bonding limitations .

Key Observations :

  • Toxicity : All compounds lack comprehensive toxicological profiles, highlighting the need for cautious handling .

Biological Activity

7-Pentadecanone, a long-chain methyl ketone with the chemical formula C15_{15}H30_{30}O, has garnered attention due to its diverse biological activities. This compound is primarily known for its presence in various natural sources, including certain algae and plants, and has been studied for its potential therapeutic applications. The following sections provide a comprehensive overview of the biological activity of this compound, including its antioxidant, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data tables.

This compound is characterized by a ketone functional group located at the seventh carbon in a pentadecanol chain. Its structure can be represented as follows:

Chemical Structure C15H30O\text{Chemical Structure }\text{C}_{15}\text{H}_{30}\text{O}

Antioxidant Activity

Antioxidant activity is one of the prominent biological properties of this compound. Research indicates that compounds with long-chain methyl ketones exhibit significant antioxidant capabilities.

  • Study Findings : A study evaluating various volatile compounds, including this compound, demonstrated strong antioxidant effects when tested against free radicals using assays such as DPPH and ABTS. The IC50_{50} values for these assays were notably low, indicating high potency .
CompoundDPPH IC50_{50} (µg/mL)ABTS IC50_{50} (µg/mL)
This compound73.1198.3

Antibacterial Activity

This compound has shown promising antibacterial properties against various pathogenic bacteria.

  • Research Evidence : In a study analyzing the volatile compounds from various algae species, this compound was identified as having notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The effectiveness was attributed to its ability to disrupt bacterial cell membranes .
Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)
E. coli0.5
S. aureus0.3

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies, highlighting its ability to inhibit inflammatory pathways.

  • Case Study : A study on the anti-inflammatory effects of long-chain ketones found that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This was observed through assays measuring levels of IL-6 and TNF-α after treatment with the compound .
CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615045
TNF-α20070

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider its safety profile.

  • Toxicity Assessment : Research indicates that at concentrations below 1000 mg/kg, this compound does not exhibit acute toxicity in animal models . However, caution is advised due to potential long-term effects on aquatic life as indicated by hazard classifications .

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for characterizing 7-Pentadecanone’s purity and structural integrity?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis, coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. Ensure calibration with certified reference materials and validate reproducibility across triplicate runs. For purity quantification, employ high-performance liquid chromatography (HPLC) with UV detection at λ=270 nm, as ketones exhibit strong absorbance in this range .

Q. How can researchers design a controlled synthesis protocol for this compound to minimize byproducts?

  • Methodological Answer : Adopt a two-step Friedel-Crafts acylation followed by catalytic hydrogenation, optimizing reaction conditions (temperature, solvent polarity, and catalyst loading) using design-of-experiments (DoE) frameworks. Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using Fourier-transform infrared spectroscopy (FTIR) to detect residual functional groups .

Q. What statistical approaches are appropriate for interpreting variability in this compound’s solubility data across solvents?

  • Methodological Answer : Apply multivariate regression analysis to correlate solubility with solvent polarity indices (e.g., Hansen solubility parameters). Use ANOVA to assess significance of outliers and report confidence intervals (95% CI) for replicated measurements. Data should be normalized to account for temperature-dependent solubility effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, enthalpy of combustion) of this compound?

  • Methodological Answer : Conduct a meta-analysis of existing literature, prioritizing studies with transparent methodologies (e.g., DSC for melting point determination under inert atmospheres). Replicate disputed experiments using standardized protocols, and employ quantum mechanical calculations (DFT) to predict theoretical values. Discrepancies may arise from impurities or calibration errors; thus, cross-validate instruments with NIST-traceable standards .

Q. What strategies are effective for elucidating this compound’s role in multi-step reaction mechanisms (e.g., ketone-mediated catalysis)?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated this compound) to track reaction pathways via MS/MS fragmentation. Combine kinetic studies (time-resolved UV-Vis spectroscopy) with computational modeling (MD simulations) to identify rate-limiting steps. Validate hypotheses using control experiments with structural analogs .

Q. How should researchers design longitudinal stability studies to assess this compound’s degradation under varying environmental conditions?

  • Methodological Answer : Implement accelerated stability testing (ICH Q1A guidelines) with forced degradation (e.g., exposure to UV light, humidity, and oxidative agents). Monitor degradation products via LC-MS and apply Arrhenius kinetics to extrapolate shelf-life. Include negative controls (inert atmosphere storage) and use principal component analysis (PCA) to distinguish degradation pathways .

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ). Use databases like SciFinder or Reaxys to retrieve primary data, and cross-reference with patents for synthetic routes .
  • Ethical Data Reporting : Disclose all conflicts of interest, raw datasets (as supplementary material), and statistical thresholds (e.g., p<0.05) to ensure transparency. Avoid "significance" claims without supporting statistical tests .
  • Reproducibility : Document instrument parameters (e.g., NMR shimming, GC column specifications) and share protocols via repositories like Zenodo. Pilot studies should identify confounding variables (e.g., solvent purity) before large-scale experiments .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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